N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Description
N-(5,5-Dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thienopyrazol scaffold fused with sulfone and acetamide functionalities. Its structure includes an o-tolyl (2-methylphenyl) group at position 2 of the thieno[3,4-c]pyrazol ring and a 4-fluorophenylacetamide moiety at position 3. Crystallographic analysis using tools like SHELX may elucidate its conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26,27)12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFXRFQOXOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide can be achieved through a multi-step process involving cyclization, sulfonylation, and acetamide formation. A typical synthetic route includes:
Cyclization: : Condensation of o-tolyl hydrazine with a suitable diketone to form the thienopyrazole core.
Sulfonylation: : Oxidation of the thienopyrazole with reagents like sulfur trioxide-pyridine complex to introduce the sulfone group.
Acetamide Formation: : Coupling of the fluorophenyl acetamide through amidation reactions.
Industrial Production Methods
Industrial-scale synthesis may involve continuous flow processes to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can undergo further oxidation to form sulfonic acids.
Reduction: : The compound can be reduced to its corresponding sulfide.
Substitution: : Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Substituents: : Electrophilic aromatic substitution reagents such as nitric acid for nitration, and bromine for bromination.
Major Products Formed
Sulfonic acids: through oxidation.
Sulfides: through reduction.
Nitro- and bromo-substituted derivatives: through aromatic substitution.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain derivatives can inhibit cell growth in lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it may act against a range of bacterial strains, particularly gram-positive bacteria. Its unique structure enhances its potential as a therapeutic agent against infections .
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The compound’s mechanism of action is influenced by its ability to interact with biological macromolecules. It can act as:
Enzyme inhibitor: : Binding to the active site of enzymes, inhibiting their function.
Signal modulator: : Interfering with cellular signaling pathways, particularly those involving sulfur and nitrogen atoms.
Molecular target interaction: : Engaging with specific proteins or DNA sequences, altering their function and expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,4-c]pyrazol Derivatives
Key Observations
Dual fluorophenyl groups in Analog 1 enhance electronegativity, possibly improving binding affinity in electron-deficient environments.
Hydrogen-Bonding Capacity: The acetamide group in the target compound and Analog 1 provides two hydrogen-bond donors (N–H) and four acceptors (C=O, S=O). In contrast, Analog 2’s oxalamide moiety (N–C(=O)–C(=O)–N) increases acceptors to six, enhancing lattice energy and crystallinity .
Lipophilicity and Solubility :
- The o-tolyl group in the target compound likely increases lipophilicity (clogP ≈ 3.2) compared to Analog 1 (clogP ≈ 2.8), while Analog 2’s oxalamide may improve aqueous solubility due to higher polarity.
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its unique structural features and potential pharmacological properties. The biological activities of this compound are diverse, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a 4-fluorophenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 414.4 g/mol. The presence of the dioxido group and various aromatic substituents contributes to its biological reactivity and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial and fungal strains, showing minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
2. Antioxidant Properties
Thieno[3,4-c]pyrazole derivatives have been evaluated for their antioxidant capabilities. In vitro studies demonstrated that these compounds could mitigate oxidative stress in biological systems, particularly in erythrocytes exposed to toxic agents such as 4-nonylphenol . The alterations in erythrocyte morphology were significantly reduced when treated with these derivatives, suggesting protective effects against oxidative damage.
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Preliminary findings suggest that this compound may inhibit tumor cell proliferation across various human cancer cell lines . The mechanism of action likely involves the modulation of signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Structure Features | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Thieno[3,4-c]pyrazole core with fluorophenyl | Significant against bacteria and fungi | Effective in reducing oxidative stress | Inhibits tumor cell proliferation |
| Thieno[2,3-c]pyrazole derivatives | Varying substituents | Moderate to high activity | Not extensively studied | Some exhibit anticancer properties |
| Other pyrazole derivatives | Diverse structures | Varies widely | Varies widely | Some show promising results |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in inflammation and cancer pathways. For instance, some thienopyrazole derivatives have been shown to selectively inhibit phosphodiesterase enzymes implicated in inflammatory responses .
Case Studies
Several studies have investigated the biological activity of similar thienopyrazole compounds:
- Antioxidant Study : A study on thieno[2,3-c]pyrazole compounds demonstrated their ability to protect against oxidative damage in fish erythrocytes exposed to environmental toxins .
- Antimicrobial Efficacy : Research comparing various pyrazole derivatives found that certain modifications enhanced antimicrobial activity against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro assays revealed that thienopyrazole derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?
- Answer : The synthesis typically involves coupling the thieno[3,4-c]pyrazole core with substituted acetamide moieties. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, with intermediates purified using column chromatography. Characterization relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis to confirm molecular composition and purity . For thieno-pyrazole derivatives, cyclization steps under reflux with catalysts like POCl₃ or H₂SO₄ are common .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- Answer :
- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial conformation (e.g., mean C–C bond length: 0.004–0.006 Å, R-factor: ≤0.056) .
- NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thieno-pyrazole protons at δ 4.0–6.0 ppm) .
- IR spectroscopy confirms functional groups (e.g., sulfone S=O stretching at ~1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) improve cyclization efficiency .
- Temperature control : Reflux at 80–100°C minimizes side reactions for sulfone formation .
- Purification : Gradient elution in HPLC (C18 columns) resolves closely related byproducts .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer :
- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out cell-specific effects .
- Structural analogs : Compare activity with derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in enzymatic inhibition assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking (AutoDock Vina) models binding to receptors (e.g., kinase ATP-binding pockets) using crystallographic data .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models correlate substituent electronegativity (e.g., fluorine’s impact on π-π stacking) with activity .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
